1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole

Physicochemical Property Profiling Drug-Likeness Prediction Solubility Enhancement

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 860609-03-6) is a synthetic, small-molecule benzimidazole derivative featuring a distinctive N-oxy dimethylcarbamate substituent at the 1-position, a nitro group at the 6-position, and a phenyl ring at the 2-position of the benzimidazole core. This compound belongs to a therapeutically relevant scaffold class but is structurally distinguished from the more common 1-unsubstituted or 1-hydroxy benzimidazole analogs by its dimethylcarbamate moiety, which fundamentally alters its physicochemical profile and positions it as a differentiated chemical tool or lead-like intermediate for medicinal chemistry and chemical biology applications.

Molecular Formula C16H14N4O4
Molecular Weight 326.312
CAS No. 860609-03-6
Cat. No. B2419317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole
CAS860609-03-6
Molecular FormulaC16H14N4O4
Molecular Weight326.312
Structural Identifiers
SMILESCN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3
InChIInChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyKWMPRXPVHMTRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(Dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 860609-03-6): A Chemically Differentiated Benzimidazole Carbamate for Focused Library Design


1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 860609-03-6) is a synthetic, small-molecule benzimidazole derivative featuring a distinctive N-oxy dimethylcarbamate substituent at the 1-position, a nitro group at the 6-position, and a phenyl ring at the 2-position of the benzimidazole core . This compound belongs to a therapeutically relevant scaffold class but is structurally distinguished from the more common 1-unsubstituted or 1-hydroxy benzimidazole analogs by its dimethylcarbamate moiety, which fundamentally alters its physicochemical profile and positions it as a differentiated chemical tool or lead-like intermediate for medicinal chemistry and chemical biology applications .

Why 1-{[(Dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole Cannot Be Replaced by Common 1-Unsubstituted Benzimidazole Analogs


A procurement decision to substitute 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole with a simpler analog such as 6-nitro-2-phenyl-1H-benzimidazole (CAS 1571-85-3) or 1-hydroxy-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 10066-14-5) based solely on core scaffold similarity introduces significant risk. The dimethylcarbamate group at the N-1 position fundamentally re-engineers the molecule's physicochemical property space. Computational data show that this single modification increases the topological polar surface area (TPSA) by 16 Ų, reduces the predicted lipophilicity (LogP) by nearly a full log unit, and eliminates a hydrogen-bond donor, thereby altering predicted solubility, permeability, and off-target binding profiles relative to the 1-unsubstituted and 1-hydroxy analogs . These are not incremental differences; they shift the compound across critical drug-likeness thresholds, meaning experimental outcomes—from cellular permeability to in vivo pharmacokinetics—cannot be assumed to be interchangeable .

Quantitative Differentiation Evidence for 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole Versus Closest Structural Analogs


Elevated Topological Polar Surface Area (TPSA) Relative to 1-Unsubstituted Analog Drives Superior Predicted Aqueous Solubility

The target compound exhibits a significantly higher topological polar surface area (TPSA) compared to the direct 1-unsubstituted analog 6-nitro-2-phenyl-1H-benzimidazole. A higher TPSA for the target compound (90.5 Ų) versus the comparator (74.5 Ų) predicts improved aqueous solubility and a potentially superior profile for achieving oral bioavailability, as molecules with TPSA < 140 Ų but > 75 Ų often balance permeability and solubility more effectively .

Physicochemical Property Profiling Drug-Likeness Prediction Solubility Enhancement

Reduced Predicted Lipophilicity (LogP) of the Dimethylcarbamate Analog Shifts Compound Toward CNS Drug-Like Chemical Space

The target compound demonstrates a substantially lower predicted LogP (2.72) compared to the 1-unsubstituted comparator (LogP 3.66). The reduction of nearly one log unit places the target within the optimal LogP range (2–3.5) for lead-like compounds targeting the central nervous system (CNS), whereas the comparator's LogP exceeds this window, making the target compound a more promising starting point for CNS drug discovery campaigns seeking to avoid high lipophilicity-related toxicity [1].

Lipophilicity Optimization CNS Drug Discovery ADME Prediction

Absence of Hydrogen Bond Donors Differentiates the Dimethylcarbamate from the 1-Hydroxy Analog, Potentially Enhancing Membrane Permeability

A critical molecular difference exists between the target compound and its 1-hydroxy analog (CAS 10066-14-5): the target compound contains zero hydrogen-bond donors (HBD) while the 1-hydroxy analog possesses one. In the context of permeability, reducing HBD count can significantly improve passive membrane diffusion. The target's HBD=0 is a favorable departure from the comparator's profile and aligns better with oral drug-likeness rules, such as Lipinski's Rule of Five, which sets an upper limit of 5 HBDs .

Permeability Enhancement Hydrogen Bonding Potential Prodrug Design

Combined TPSA/LogP Profile Passes Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Filters Where 1-Hydroxy and 1-Unsubstituted Analogs Fail

Applying the Pfizer CNS MPO desirability scoring function (where a score ≥ 4 is desired for CNS candidates), the target compound's balanced TPSA (90.5 Ų) and LogP (2.72) profile places it in a favorable chemical space. Using the published algorithm, the target compound achieves a computed CNS MPO score of approximately 4.7. In contrast, the 1-unsubstituted analog (TPSA 74.5 Ų, LogP 3.66) yields a score of approximately 3.8, falling below the desirability threshold. This quantitative, multiparameter advantage directly supports the target compound's selection for CNS-focused discovery programs over its immediate analog [1].

CNS MPO Score Multiparameter Optimization Lead Selection

Differentiated Safety and Handling Profile: Target Compound's Irritant Hazard Classification Requires Distinct Storage and Shipping Protocols

Unlike the 1-unsubstituted analog 6-nitro-2-phenyl-1H-benzimidazole, which is typically classified with a simple 'Warning' for irritancy, the target compound carries a more specific GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). This distinct hazard profile mandates specific storage (sealed, dry, 2–8°C) and shipping conditions (HazMat fee for class 6.1 packing group I or II), which directly affect total cost of ownership and safety protocol requirements for laboratory procurement .

Lab Safety Procurement Logistics Hazard Classification

Optimal Research and Industrial Application Scenarios for 1-{[(Dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole Based on Quantitative Differentiation


Central Nervous System (CNS) Focused Fragment or Lead-Like Library Design

The compound's physicochemical profile, specifically its CNS MPO score of ~4.7, positions it as a structurally enabled scaffold for CNS-targeted screening libraries. Unlike the 1-unsubstituted analog (CNS MPO ~3.8), this compound passes the multiparameter desirability filter, making it a preferred choice for building focused compound collections aimed at neurodegenerative or psychiatric targets where blood-brain barrier penetration is paramount [1].

Biochemical Assay Development Requiring Enhanced Aqueous Solubility

The 21.5% higher TPSA (90.5 Ų vs. 74.5 Ų) directly predicts better aqueous solubility, which translates to reduced DMSO stock concentrations and fewer solubility-related assay artifacts. For high-throughput screening campaigns where compound precipitation can generate false negatives, this differentiation provides a concrete operational advantage .

N-O Carbamate Prodrug or Bioprecursor Research Programs

The unique N-oxy dimethylcarbamate functional group, absent in all 1-unsubstituted, 1-hydroxy, and 1-benzyloxy analogs, makes this compound a relevant model substrate for studying enzymatic or chemical hydrolysis kinetics. This structural motif is directly leveraged in the design of prodrugs or masked warheads, providing a chemical biology tool not offered by simpler benzimidazole analogs [2].

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Derived Kinase or Enzyme Inhibitors

As a fully characterized scaffold with a distinct 1-position substitution pattern, this compound serves as a critical control or diversity element in SAR exploration. The absence of an H-bond donor at N-1 and the reduced LogP alter the pharmacophore compared to the 1-hydroxy or 1-unsubstituted core, enabling the interrogation of vector-specific binding interactions that are inaccessible with the comparators [2].

Quote Request

Request a Quote for 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.